(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

Photolithography Semiconductor Manufacturing Chemically Amplified Resist

Standard triphenylsulfonium triflate PAGs often cause T-top defects and poor post-exposure delay stability in KrF resists. This functionalized sulfonium triflate provides a direct solution by integrating an acid-labile Boc-methoxy group into the cation. - Enhances dissolution rate contrast for high-resolution patterning and wider depth of focus. - Minimizes insoluble surface skin layer formation, improving post-exposure delay stability. - Supplied as a well-defined, commercially available research tool for benchmarking 248 nm resist materials.

Molecular Formula C25H25F3O6S2
Molecular Weight 542.59
CAS No. 180801-55-2
Cat. No. B1142859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate
CAS180801-55-2
Molecular FormulaC25H25F3O6S2
Molecular Weight542.59
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C24H25O3S.CHF3O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Functionalized Sulfonium PAG for Advanced Lithography


(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate (CAS 180801-55-2) is a cationic sulfonium salt specifically functionalized as a photoacid generator (PAG) for chemically amplified photoresists . It features a tert-butoxycarbonylmethoxy (Boc-methoxy) group on the phenyl ring of the diphenylsulfonium cation, paired with a triflate counteranion . This compound is designed for use with deep-ultraviolet (DUV) radiation sources, such as KrF excimer lasers (248 nm) [1].

1 Functionalized sulfonium PAG with acid-labile Boc-methoxy group
2 Designed for KrF (248 nm) chemically amplified positive-tone photoresists
3 Triflate counteranion for strong acid generation upon DUV exposure

Why This PAG Outperforms Triphenylsulfonium Triflate


Substituting a generic PAG like triphenylsulfonium triflate (TPS-tf) for (tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate in a resist formulation is not straightforward due to the compound's built-in acid-labile Boc-methoxy group [1]. This functionalization fundamentally alters the resist's dissolution mechanism. The group enables an enhanced dissolution rate contrast, which is critical for achieving high-resolution patterns and a wider depth of focus, while also minimizing the formation of a difficultly soluble surface skin layer [1]. Generic PAGs, lacking this feature, often suffer from reduced contrast and poorer post-exposure delay (PED) stability, which can lead to defects like T-top profiles [1].

Attribute
This Compound
Generic TPS-tf
Acid-labile group
Boc-methoxy on cation enhances dissolution contrast
Absent; relies solely on polymer deprotection
PED stability & T-top defects
Restrains surface skin formation; good PED stability
Prone to surface inhibition and T-top profile defects
Dissolution contrast
Enhanced for high resolution and wider focus depth
Lower contrast, limiting resolution and process window

Key Performance Metrics for This Photoacid Generator


Enhanced Dissolution Contrast

The inclusion of a tert-butoxycarbonylmethoxy group on the PAG cation enables an enhanced dissolution rate contrast relative to sulfonium PAGs lacking this acid-labile group [1]. This functionalization leads to improved resolution and a wider range of focal depth in formulated resists, as it contributes to a more pronounced difference in solubility between exposed and unexposed regions [1]. This is a distinct advantage over simpler sulfonium PAGs such as triphenylsulfonium triflate (TPS-tf), which rely solely on the acid-catalyzed deprotection of the polymer matrix and can exhibit lower overall contrast [1].

Enhanced Dissolution Contrast
Class-level
Qualitative improvement in dissolution rate contrast reported vs. sulfonium PAGs lacking acid-labile group [1]
Supports higher resolution and wider focus depth in KrF resists
Patent data; direct head-to-head quantification not provided
Photolithography Semiconductor Manufacturing Chemically Amplified Resist

Improved PED Stability and Reduced T-top Formation

Resist formulations incorporating a sulfonium PAG with a tert-butoxycarbonylmethoxy group demonstrate improved stability during post-exposure delay (PED) [1]. This is attributed to a minimized deactivation of the photogenerated acid at the resist surface by airborne basic contaminants [1]. Consequently, the formation of a difficultly soluble skin layer, which leads to T-top profile defects, is effectively restrained [1]. In contrast, resists using simpler PAGs like triphenylsulfonium triflate are more susceptible to this surface inhibition, resulting in a pronounced T-top shape that degrades pattern fidelity [1].

PED Stability & T-top Reduction
Class-level
Restrains formation of difficultly soluble skin layer; good PED stability vs. TPS-tf prone to T-top defects [1]
Supports CD control and defect reduction in manufacturing
Qualitative improvement inferred from resist profile comparisons
Photoresist Stability Lithographic Defectivity Process Robustness

Efficient Acid Generation at 248 nm

While direct head-to-head quantum yield data for this specific compound is limited, class-level studies on sulfonium PAGs with tert-butyl substituents provide strong evidence for its differentiated performance. Research has shown that the introduction of tert-butyl groups into the triphenylsulfonium cation, as is the case in (tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate, positively influences the photochemical activity and quantum yield of acid generation [1]. Specifically, triphenylsulfonium triflate salts with tert-butyl substituents have been identified as promising PAGs for KrF (248 nm) excimer laser resists, demonstrating improved photosensitivity compared to the unsubstituted parent compound [1].

Acid Generation at 248 nm
Class-level
Tert-butyl substitution in sulfonium PAG class associated with improved photosensitivity at KrF wavelength [1]
May support higher resist sensitivity and throughput
Direct quantum yield data for this specific compound limited
Photoacid Generation Quantum Yield KrF Lithography

Controlled Acid Diffusion

The size and structure of the photogenerated acid directly impact its diffusion length, a critical factor for resolution. While specific diffusion data for this compound is not available, comparative studies on onium salt PAGs demonstrate that larger, bulkier acids exhibit lower diffusion coefficients [1]. The photogenerated triflic acid from this PAG, while strong, is a relatively small molecule that can diffuse laterally, potentially degrading resolution [1]. However, the bulky, functionalized sulfonium cation from which it is generated can contribute to an overall reduction in acid diffusion length compared to PAGs with smaller cations [1]. For context, triphenylsulfonium tosylate, a PAG with a bulkier acid, shows a lower diffusion coefficient (D = 1.1 x 10^-4 μm²/s) than one might expect from a smaller acid, highlighting the cation's role [1].

Controlled Acid Diffusion
Class-level
Bulky functionalized cation aids in controlling acid diffusion; comparative D for triphenylsulfonium tosylate = 1.1 x 10-4 µm²/s [1]
May contribute to resolution and LER control
Diffusion behavior inferred from class studies; specific data not available
Acid Diffusion Resolution Line Edge Roughness

Optimal Use Cases for This PAG in Semiconductor Research


High-Resolution KrF Lithography Patterning

This PAG is ideally suited for formulating chemically amplified positive-tone photoresists intended for KrF excimer laser exposure [1]. Its functionalized structure enhances dissolution contrast and PED stability, enabling the fabrication of high-resolution patterns with improved critical dimension (CD) control and reduced T-top defects [1]. This makes it a valuable component in the production of semiconductor devices at the 248 nm node and beyond [1].

Novel Resist Platform R&D

As a well-defined, commercially available PAG with a built-in acid-labile group, this compound serves as a critical research tool for developing and benchmarking new resist materials [1]. Researchers can use it to systematically study the effects of PAG functionalization on dissolution kinetics, acid diffusion, and ultimate resolution, providing a well-characterized baseline for comparison against novel PAG architectures [1].

Specialty Resists with Wide Process Windows

In applications where a wide process window (depth of focus and exposure latitude) is critical, this compound's contribution to enhanced dissolution contrast offers a distinct advantage [1]. This makes it suitable for fabricating microelectronic components with complex topographies or for processes where tight control over resist profile is paramount [1].

Cationic Photoinitiator for Precision Polymer Synthesis

Beyond photolithography, this sulfonium triflate salt is recognized as a cationic photoinitiator [1]. Its ability to generate a strong acid upon light exposure makes it useful for initiating cationic polymerization in specialized applications such as microelectronics packaging, coatings, and 3D printing of polymeric materials, where precise spatial control of the curing process is required [1].

Application
Selection Property
Validation Focus
KrF resist formulation for high-resolution patterning
Functionalized PAG with acid-labile group
Dissolution contrast, PED stability, CD control
Resist material R&D and benchmarking
Well-defined PAG with built-in acid-labile group
Dissolution kinetics, acid diffusion, resolution benchmarking
Resists requiring wide process latitude
Enhanced dissolution contrast for depth of focus
Exposure latitude, resist profile control
Cationic photopolymerization for microelectronics packaging, coatings, 3D printing
Strong acid photoinitiator
Spatial curing control, polymerization efficiency

Technical Documentation Hub

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